![molecular formula C15H20BrN3O3 B1528572 Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate CAS No. 1346447-38-8](/img/structure/B1528572.png)
Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate
Descripción general
Descripción
Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate is a chemical compound with the molecular formula C15H20BrN3O3 . It has an average mass of 370.242 Da and a monoisotopic mass of 369.068787 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1cnc(Br)c2nc(oc12)C(C)(C)C . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a carbamate group. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 386.3±42.0 °C and a predicted density of 1.511±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -2.62±0.50 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate is a compound that finds its application in the synthesis of various chemical structures, particularly in the formation of oxazolone derivatives and carbamates. For example, studies have demonstrated the synthesis of 2-oxazolone-4-carboxylates from related compounds using methods that involve the condensation of ketoesters with methyl carbamate. These processes yield heterocycles that bear functionalities, which can be further elaborated into potentially useful compounds (Okonya, Hoffman, & Johnson, 2002). Similarly, the compound under discussion could be involved in similar synthetic pathways, contributing to the development of novel chemical entities.
Catalytic Applications
Compounds like this compound can also be significant in catalysis. For instance, Indium(III) halides have shown efficiency in catalyzing the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, leading to N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006). Such catalytic processes could be applicable or adaptable for the tert-butyl carbamate , facilitating the synthesis of a range of N-tert-butyl-carbamates derivatives.
Photocatalytic Aminations
Photoredox catalysis is another area where similar compounds have found applications. A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives has established a new pathway for assembling a range of 3-aminochromones under mild conditions. This method allows for the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022). Such photocatalytic methods could potentially be applied to this compound, enabling the synthesis of novel aminated compounds.
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-14(2,3)12-19-9-10(21-12)8(7-17-11(9)16)18-13(20)22-15(4,5)6/h7H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYSNAFICGGIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113581 | |
| Record name | Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-38-8 | |
| Record name | Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
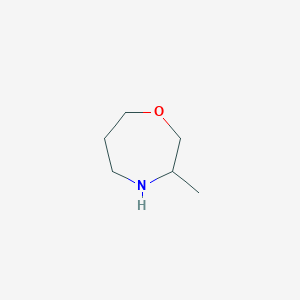
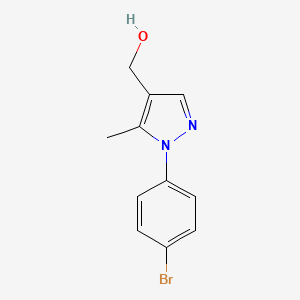

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
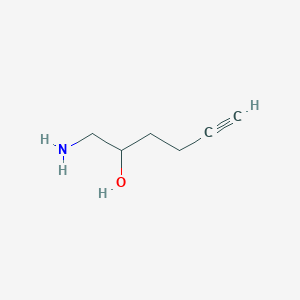
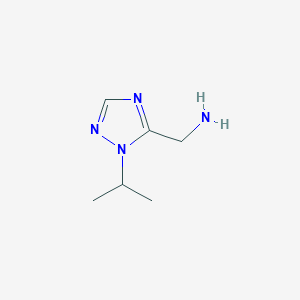

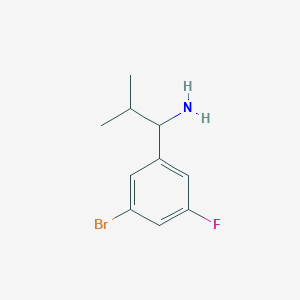

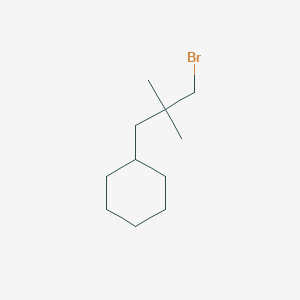
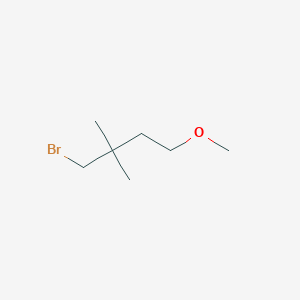
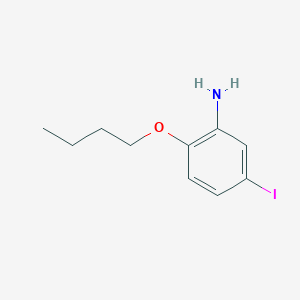
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
